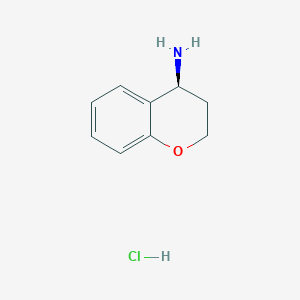

(S)-Chroman-4-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4S)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKYKMJUZEGBU-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035093-81-2 | |

| Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035093-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of (S)-Chroman-4-amine Hydrochloride

An In-Depth Technical Guide to the Physical Properties of (S)-Chroman-4-amine Hydrochloride

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No: 1035093-81-2), a chiral building block of significant interest in medicinal chemistry and drug discovery.[1] Intended for researchers, scientists, and drug development professionals, this document details not only the core properties but also the rigorous experimental methodologies required for their validation, ensuring scientific integrity and reproducibility.

(S)-Chroman-4-amine and its hydrochloride salt are valuable chiral intermediates.[2] The rigid, fused-ring system of the chroman scaffold, combined with the stereochemically defined amine at the C4 position, makes it a privileged motif in the synthesis of biologically active compounds, particularly for Central Nervous System (CNS) targets.[1] The hydrochloride salt form generally enhances aqueous solubility and stability, making it more amenable to handling and formulation during the research and development process.[3]

Accurate characterization of its physical properties is a non-negotiable prerequisite for its use in synthesis and drug development. These properties dictate storage conditions, solvent selection for reactions and purification, analytical method development, and ultimately, the quality and reproducibility of the final active pharmaceutical ingredient (API).

Core Physicochemical Properties

A summary of the key identification and physical properties of this compound is presented below. It is critical to note that while some properties are well-documented, others, such as the melting point, may show variability and should always be determined empirically for each batch.

| Property | Data | Source(s) |

| CAS Number | 1035093-81-2 | [4][5] |

| Molecular Formula | C₉H₁₂ClNO | [4][6][7] |

| Molecular Weight | 185.65 g/mol | [3][4][6] |

| Synonyms | (4S)-3,4-dihydro-2H-chromen-4-amine hydrochloride | [4][8] |

| Appearance | Off-white to white solid/powder | [4][7] |

| Purity (Typical) | ≥97% to ≥98% | [4][8][9] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2][4][8] |

| Solubility | Enhanced solubility in aqueous environments compared to free base | [3] |

| InChI Key | BVMKYKMJUZEGBU-QRPNPIFTSA-N | [8] |

Structural and Purity Verification: A Methodological Approach

This section details the necessary experimental workflows for the comprehensive characterization of this compound. The causality behind experimental choices is emphasized to provide a framework for robust and self-validating analysis.

Diagram: Overall Characterization Workflow

Caption: Workflow for the comprehensive physical characterization of (S)-Chroman-4-amine HCl.

Chemical Structure Confirmation

The identity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Expertise & Causality: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. A deuterated solvent (e.g., DMSO-d₆ or D₂O) is chosen for its ability to dissolve the hydrochloride salt and to avoid obscuring sample signals. DMSO-d₆ is often preferred as it allows for the observation of the amine and hydrochloride protons, which would exchange with D₂O.

-

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include:

-

Aromatic Protons: Multiple signals between δ 7.0-7.5 ppm.[10]

-

Benzylic Methylene Protons (-O-CH₂-): Signals typically found around δ 4.0-4.5 ppm.

-

Methine Proton (-CH-NH₃⁺): A signal adjacent to the amine, likely around δ 4.5-5.0 ppm.

-

Aliphatic Methylene Protons (-CH-CH₂-): Complex signals in the δ 2.0-2.5 ppm range.

-

Amine Protons (-NH₃⁺): A broad signal, typically downfield (> δ 8.0 ppm), which can exchange with trace water.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the 9 unique carbon atoms in the structure.[11]

-

Data Analysis: Integrate the ¹H NMR signals and compare the chemical shifts and coupling patterns to the expected structure. Compare ¹³C chemical shifts to predicted values or reference compounds.

-

MS confirms the molecular weight of the free base form of the compound.

-

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like amine salts. The analysis will detect the protonated molecule [M+H]⁺, where M is the free base.

-

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Inject the sample into an LC-MS system equipped with an ESI source operating in positive ion mode.

-

Data Interpretation: Look for a prominent ion peak at m/z 150.1, corresponding to the molecular weight of the free base (C₉H₁₁NO) plus a proton [M+H]⁺.

-

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expertise & Causality: As a primary amine hydrochloride, the compound will exhibit characteristic N-H stretching vibrations that are different from a free primary amine. The presence of the ether linkage and the aromatic ring will also give distinct signals.[12]

-

Protocol: FTIR Analysis (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Interpretation: Key expected vibrational bands include:

-

N-H Stretch: Broad absorption in the 2800-3200 cm⁻¹ range, characteristic of an amine salt.[13]

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

N-H Bend: Around 1500-1600 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): A strong signal typically found in the 1200-1250 cm⁻¹ region.

-

-

Purity and Chiral Integrity Assessment

Purity is a critical parameter. This involves assessing both chemical purity (presence of other compounds) and stereochemical purity (presence of the unwanted (R)-enantiomer).

Diagram: Chiral HPLC Separation Principle

Caption: Diastereomeric interactions with a Chiral Stationary Phase (CSP) lead to separation.

-

Expertise & Causality: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for purity analysis. A C18 stationary phase is commonly used to separate the analyte from non-polar and moderately polar impurities. UV detection is suitable due to the presence of the aromatic chromophore.

-

Protocol: Reversed-Phase HPLC Purity Assay

-

Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in Water) and Mobile Phase B (e.g., 0.1% TFA in Acetonitrile). The TFA is an ion-pairing agent that improves peak shape for amines.

-

Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.

-

-

Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

-

Expertise & Causality: To separate enantiomers, a Chiral Stationary Phase (CSP) is required.[14] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amines.[15] Supercritical Fluid Chromatography (SFC) is also a powerful alternative for chiral separations.[15]

-

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

-

Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase: Typically, a normal phase solvent system is used (e.g., Hexane/Isopropanol or Hexane/Ethanol) with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape and prevent interaction with residual silanols on the stationary phase.

-

Isocratic Elution: Run the separation under isocratic conditions (constant mobile phase composition) to achieve baseline resolution between the (S) and (R) enantiomers.

-

Analysis: Inject the this compound sample. To confirm peak identity, if available, also inject a racemic sample. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

-

Core Physical Property Determination

-

Expertise & Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.

-

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate to approximate the melting point, then repeat with a new sample using a slow ramp rate (1-2 °C/min) near the expected temperature.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

-

Expertise & Causality: Understanding solubility in various solvents is crucial for selecting appropriate systems for reactions, purifications, and formulation. A qualitative or semi-quantitative screen is often the first step.

-

Protocol: Qualitative Solubility Assessment

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Hexane).

-

Procedure:

-

Add a fixed amount of solute (e.g., 10 mg) to a fixed volume of solvent (e.g., 1 mL) in a vial.

-

Vortex or agitate the mixture at a controlled temperature (e.g., 25 °C) for a set period.

-

Visually classify the solubility as:

-

Freely Soluble: Forms a clear solution.

-

Sparingly Soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: Little to no solid dissolves.

-

-

-

Reporting: Report the findings in a table, which guides solvent choice for subsequent experimental work.

-

Conclusion

The thorough physical and chemical characterization of this compound is a foundational activity for its successful application in research and development. By employing a systematic and methodologically sound approach combining spectroscopy, chromatography, and physical property measurements, scientists can ensure the identity, purity, and quality of this critical chiral building block. The protocols and rationale outlined in this guide provide a robust framework for achieving this essential self-validating system of analysis.

References

- 1. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]

- 2. 1035093-81-2|this compound|BLD Pharm [bldpharm.com]

- 3. Chroman-4-amine hydrochloride (90609-63-5) for sale [vulcanchem.com]

- 4. This compound CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Best this compound factory and suppliers | PTG [ptgchemical.com]

- 7. This compound, CasNo.1035093-81-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 8. This compound | 1035093-81-2 [sigmaaldrich.com]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. Ethylamine hydrochloride(557-66-4) IR Spectrum [m.chemicalbook.com]

- 14. Chiral analysis - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to (S)-Chroman-4-amine Hydrochloride: Structure, Stereochemistry, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive overview of (S)-Chroman-4-amine hydrochloride, a pivotal chiral building block in contemporary drug discovery and development. The document delves into the molecule's intricate chemical structure and absolute stereochemistry, which are fundamental to its biological activity. A detailed, field-proven synthetic protocol, including the critical chiral resolution step, is presented to offer researchers a practical framework for obtaining this enantiopure intermediate. Furthermore, this guide summarizes the key physicochemical and spectroscopic properties, offering a complete reference for scientists and professionals in the pharmaceutical and chemical research sectors.

Introduction: The Significance of (S)-Chroman-4-amine in Medicinal Chemistry

The chroman scaffold, a benzopyran ring system, is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds.[1] The introduction of a chiral amine at the C4 position creates a versatile platform for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2] (S)-Chroman-4-amine, as a specific enantiomer, is of particular interest due to the stereospecific interactions often observed in biological systems, where one enantiomer may exhibit significantly higher potency or a different pharmacological profile compared to its counterpart.[2]

This guide will focus on the hydrochloride salt of (S)-Chroman-4-amine, a form that enhances stability and aqueous solubility, making it more amenable to handling and formulation.[3] Understanding the precise three-dimensional arrangement and the methods to obtain this molecule in high enantiopurity is critical for its successful application in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Chemical Structure and Stereochemistry

This compound is characterized by a fused ring system consisting of a benzene ring and a dihydropyran ring. The key structural feature is the stereocenter at the C4 position of the chroman ring, which bears an amine group. The "(S)" designation refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid. This not only improves the compound's physical properties but can also influence its solid-state packing and interactions.

Elucidation of Stereochemistry

The absolute (S)-configuration of the amine at the C4 position is the defining characteristic of this molecule's stereochemistry. This specific spatial arrangement of the amine group is crucial for its interaction with chiral biological targets such as enzymes and receptors. While specific X-ray crystallographic data for this compound is not widely published, the stereochemistry is typically confirmed through a combination of chiral synthesis, optical rotation measurements, and spectroscopic techniques, particularly NMR spectroscopy using chiral solvating or derivatizing agents.

Visualizing the Core Structure

To illustrate the chemical structure and the stereochemical relationship between the enantiomers of Chroman-4-amine, the following diagram is provided.

Note: The DOT script above is a template. Actual images of the (S) and (R) enantiomers would need to be generated and hosted to be displayed.

Caption: Enantiomers of Chroman-4-amine.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in further synthetic transformations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₂ClNO | [4] |

| Molecular Weight | 185.65 g/mol | [4] |

| Appearance | Off-white solid | [4] |

| CAS Number | 1035093-81-2 | |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Predicted Spectroscopic Data

3.2.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

-

δ 8.5-9.5 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺).

-

δ 7.0-7.5 ppm (m, 4H): Aromatic protons of the benzene ring.

-

δ 4.5-4.8 ppm (m, 1H): Methine proton at the chiral center (C4-H).

-

δ 4.2-4.5 ppm (m, 2H): Methylene protons adjacent to the oxygen atom (C2-H₂).

-

δ 2.0-2.5 ppm (m, 2H): Methylene protons at the C3 position (C3-H₂).

3.2.2. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

-

δ 155-160 ppm: Quaternary aromatic carbon attached to the oxygen atom.

-

δ 120-135 ppm: Aromatic carbons.

-

δ 60-65 ppm: Methylene carbon adjacent to the oxygen atom (C2).

-

δ 45-50 ppm: Methine carbon at the chiral center (C4).

-

δ 30-35 ppm: Methylene carbon at the C3 position.

3.2.3. Expected Infrared (IR) Spectroscopy Data

-

~3000-3200 cm⁻¹: N-H stretching vibrations of the ammonium group.

-

~2800-3000 cm⁻¹: C-H stretching of aromatic and aliphatic groups.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1000-1300 cm⁻¹: C-O stretching of the ether linkage.

3.2.4. Expected Mass Spectrometry (MS) Data

-

[M+H]⁺: The mass spectrum would be expected to show a peak corresponding to the protonated free base (C₉H₁₁NO), with a calculated m/z of approximately 150.09.

Synthesis and Chiral Resolution: A Validated Protocol

The synthesis of this compound typically starts from the commercially available chroman-4-one. The key challenge lies in the stereoselective introduction of the amine group or the efficient resolution of the racemic amine. The following protocol outlines a robust and widely applicable method based on classical resolution.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a three-step process: reduction of the ketone, reductive amination, and chiral resolution.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]

- 3. Chroman-4-amine hydrochloride (90609-63-5) for sale [vulcanchem.com]

- 4. This compound CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

(S)-Chroman-4-amine Hydrochloride: A Comprehensive Technical Guide for Advanced Drug Discovery

An In-depth Exploration of Synthesis, Characterization, and Application for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chiral Chroman Scaffold

(S)-Chroman-4-amine hydrochloride, identified by CAS number 1035093-81-2, is a chiral building block of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure, featuring a stereochemically defined amine at the C-4 position, makes it a privileged scaffold for the synthesis of novel therapeutic agents. The chroman ring system is a common motif in a wide array of natural products and biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[1][2] Notably, derivatives of the chroman-4-amine core have emerged as potent modulators of biological targets implicated in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, positioning this compound as a valuable starting material for the development of next-generation therapies.[1][3]

This technical guide provides a comprehensive overview of this compound, offering field-proven insights into its synthesis, analytical characterization, and strategic application in modern drug development. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this versatile molecule to its full potential.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is foundational to its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1035093-81-2 | [4] |

| Molecular Formula | C₉H₁₂ClNO | [4] |

| Molecular Weight | 185.65 g/mol | [4] |

| Appearance | Off-white to yellow solid/crystal | [3][4] |

| Purity | Typically ≥97% | [5][6] |

| Storage | 2-8°C, under inert atmosphere | [6][7] |

| InChI Key | BVMKYKMJUZEGBU-QRPNPIFTSA-N | [6] |

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[6]

Enantioselective Synthesis: Accessing the Key Chiral Intermediate

The stereocenter at the C-4 position is critical for the biological activity of many of its derivatives. Therefore, robust and scalable methods for the enantioselective synthesis of (S)-Chroman-4-amine are paramount. The most common precursor for these syntheses is the corresponding ketone, chroman-4-one.

Two primary strategies are employed for the synthesis: direct asymmetric synthesis and chiral resolution of a racemic mixture.

Method 1: Asymmetric Reductive Amination (Conceptual Workflow)

Asymmetric reductive amination offers a direct route from the prochiral chroman-4-one to the chiral amine. This can be achieved using chiral catalysts or enzymes.

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol (Illustrative) :

While specific catalytic systems are often proprietary or found in specialized literature, a general procedure involves the following steps. Reductive amination can be carried out using various reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to be effective for this transformation.[8][9][10]

-

Imine Formation: To a solution of chroman-4-one in a suitable solvent (e.g., methanol or dichloroethane), add an ammonia source (e.g., ammonium acetate or aqueous ammonia). The reaction may be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

-

Asymmetric Reduction: Introduce a chiral catalyst (e.g., a chiral transition metal complex or an organocatalyst) and a suitable reducing agent. The reaction is stirred at a controlled temperature until the conversion is complete.

-

Work-up and Purification: Quench the reaction carefully, followed by an extractive work-up to remove the catalyst and unreacted reagents. The crude product is then purified by column chromatography.

-

Salt Formation: Dissolve the purified (S)-Chroman-4-amine free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Method 2: Chiral Resolution of Racemic Chroman-4-amine

Classical resolution is a robust and widely used method for obtaining enantiomerically pure amines.[11] This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties.[12][13]

Caption: Chiral Resolution Workflow.

Detailed Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol is based on well-established principles of diastereomeric salt formation and separation.[12][14]

-

Preparation of Racemic Chroman-4-amine: Synthesize racemic chroman-4-amine from chroman-4-one via a standard reductive amination procedure (e.g., using sodium borohydride and ammonium acetate).

-

Diastereomeric Salt Formation:

-

Dissolve 1 equivalent of racemic chroman-4-amine in a minimal amount of a suitable hot solvent, such as methanol or ethanol.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent, such as (+)-tartaric acid, in the same hot solvent.[14]

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then optionally, cool further in an ice bath to promote crystallization. One of the diastereomeric salts should precipitate out of the solution.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt in water and add a strong base, such as 50% aqueous sodium hydroxide, until the salt completely dissolves and the solution is basic.[12]

-

Extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-Chroman-4-amine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Add a stoichiometric amount of ethereal HCl solution dropwise with stirring.

-

Collect the precipitated this compound by filtration, wash with cold ether, and dry under vacuum.

-

The enantiomeric excess (e.e.) of the product should be determined at this stage using chiral HPLC. The crystallization process can be repeated to improve the enantiomeric purity if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The chroman scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1][15] (S)-Chroman-4-amine, in particular, serves as a key building block for compounds targeting the central nervous system (CNS).

Key Therapeutic Areas:

-

Neurodegenerative Diseases: The chroman-4-amine core has been incorporated into molecules designed as inhibitors of enzymes implicated in Alzheimer's disease, such as butyrylcholinesterase (BuChE) and monoamine oxidases (MAO-A and MAO-B).[1][3] The amine functionality provides a key interaction point with the active sites of these enzymes.

-

Cancer: Certain chroman-4-one derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that the chroman scaffold could be a starting point for the development of novel anticancer agents.[2][16]

-

ROCK Inhibitors: Amide derivatives of the chroman scaffold have been investigated as potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for various cardiovascular and neurological diseases.[17]

Chemical Reactivity and Derivatization

The primary amine group of (S)-Chroman-4-amine is a versatile functional handle for a wide range of chemical transformations, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Amide Bond Formation

The most common derivatization is the formation of an amide bond through coupling with a carboxylic acid.[18][19][20]

Caption: Amide Coupling Reaction.

General Protocol for Amide Coupling:

-

Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling reagent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 0.1-1.0 eq).[21]

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Add (S)-Chroman-4-amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Monitor the reaction by TLC or LC-MS until completion.

-

Perform an aqueous work-up and purify the resulting amide by column chromatography or crystallization.

Further Reductive Amination

The primary amine can be further alkylated via reductive amination with an aldehyde or ketone to generate secondary amines.[8][22][23]

General Protocol for N-Alkylation:

-

Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).[9][10]

-

Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the secondary amine product by column chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.

Table 2: Representative NMR Spectral Data

Note: The following are predicted or typical chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Aromatic | 6.8 - 7.5 | m | 4H |

| CH-NH₂ | ~4.2 | t | 1H |

| O-CH₂ | ~4.3 | m | 2H |

| CH₂ | ~2.1 | m | 2H |

| ¹³C NMR | δ (ppm) | Assignment | |

| Aromatic | 116 - 155 | 6C | |

| CH-NH₂ | ~48 | 1C | |

| O-CH₂ | ~64 | 1C | |

| CH₂ | ~32 | 1C |

NMR data should be acquired on a high-field instrument (e.g., 400 MHz or higher) for accurate assignment.[24][25]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[26][27]

Caption: Chiral HPLC Analytical Workflow.

Protocol for Enantiomeric Excess (e.e.) Determination:

A reverse-phase HPLC method is often preferable for its compatibility with mass spectrometry.[28][29]

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a CROWNPAK CR(+) column, is often effective for separating chiral amines.[28]

-

Mobile Phase: An acidic aqueous-organic mobile phase is typically used. For example, a mixture of 0.05% perchloric acid in water and an organic modifier like acetonitrile or methanol.[28]

-

Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.

-

Column Temperature: Controlled temperature (e.g., 15-25°C) is crucial for reproducible results.[28]

-

Detection: UV detection at a suitable wavelength (e.g., 200-220 nm) where the chroman ring absorbs.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject a small volume (e.g., 10 µL) and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as:

-

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Conclusion

This compound is a high-value chiral building block with demonstrated utility in the synthesis of complex molecules for drug discovery, particularly in the area of neurodegenerative diseases. Its rigid conformation and versatile primary amine handle provide a robust platform for the exploration of chemical space. A thorough understanding of its enantioselective synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for researchers aiming to unlock the full therapeutic potential of the chroman scaffold. By applying these principles, scientists and drug development professionals can confidently and efficiently incorporate this key intermediate into their research programs, accelerating the path toward novel and impactful medicines.

References

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Best this compound factory and suppliers | PTG [ptgchemical.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. This compound | 1035093-81-2 [sigmaaldrich.com]

- 7. 1035093-81-2|this compound|BLD Pharm [bldpharm.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. Chiral_resolution [chemeurope.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onyxipca.com [onyxipca.com]

- 15. benchchem.com [benchchem.com]

- 16. Making sure you're not a bot! [gupea.ub.gu.se]

- 17. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hepatochem.com [hepatochem.com]

- 19. researchgate.net [researchgate.net]

- 20. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]

- 21. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 24. rsc.org [rsc.org]

- 25. application.wiley-vch.de [application.wiley-vch.de]

- 26. uma.es [uma.es]

- 27. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 28. asianpubs.org [asianpubs.org]

- 29. chromatographytoday.com [chromatographytoday.com]

The Pivotal Role of Chirality in the Biological Activity of Chroman-4-amines: A Guide to Synthesis, Mechanism, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with significant biological activity.[1][2][3] Among its derivatives, chiral chroman-4-amines have emerged as a particularly promising class of molecules, demonstrating a wide spectrum of pharmacological effects ranging from neuroprotection to anticancer and cardiovascular applications.[1][2][4][5] The stereochemistry at the C4 position is a critical determinant of their biological function, with different enantiomers often exhibiting vastly different potency and selectivity.[6][7][8][9] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships of chiral chroman-4-amines, offering field-proven insights for professionals in drug discovery and development.

The Chroman-4-amine Scaffold: A Foundation for Diverse Bioactivity

The chroman (2,3-dihydro-1-benzopyran) ring system is a core component of flavonoids and tocopherols (Vitamin E), compounds well-known for their extensive biological properties.[1][10][11] The introduction of an amine group at the C4 position creates the chroman-4-amine scaffold, a structure that has proven to be a versatile building block for targeting a variety of enzymes and receptors.[12]

The defining feature of this scaffold in the context of drug design is the chiral center created at the C4 position upon substitution. This chirality is not a trivial structural detail; it is fundamental to the molecule's interaction with biological targets, which are themselves chiral environments. As dictated by the principles of stereochemistry in pharmacology, enantiomers of a chiral drug can have distinct pharmacodynamic and pharmacokinetic profiles.[6][7] One enantiomer may fit perfectly into a receptor's binding site, eliciting a potent therapeutic effect, while its mirror image (the distomer) may be inactive or even contribute to off-target toxicity.[6] Therefore, the stereoselective synthesis and evaluation of individual enantiomers are paramount in the development of chiral chroman-4-amine-based therapeutics.

Stereoselective Synthesis: Accessing Enantiomerically Pure Chroman-4-amines

Controlling the stereochemistry at the C4 position is the central challenge and opportunity in the synthesis of these compounds. Modern synthetic chemistry offers several powerful strategies to achieve high enantiopurity.

Key Asymmetric Synthetic Strategies

-

Organocatalysis : Asymmetric organocatalysis has emerged as a robust method for constructing chiral chromans. For instance, squaramide-based catalysts can facilitate domino oxa-Michael-nitro-Michael reactions between 2-hydroxynitrostyrenes and nitroolefins to produce highly substituted chiral chromans with excellent enantioselectivities (up to 99% ee).[13] The catalyst's chiral environment directs the approach of the reactants, favoring the formation of one enantiomer over the other.

-

Transition Metal Catalysis : Chiral transition metal complexes are widely used for various enantioselective transformations. Nickel-catalyzed asymmetric synthesis using P-chiral monophosphine ligands, for example, can produce chiral chromans bearing other functional groups with excellent yields and enantioselectivities.[14] Similarly, copper and rhodium-catalyzed reactions have been developed for the asymmetric synthesis of chiral chromane derivatives.[15][16]

-

Biocatalysis : Enzymes offer unparalleled stereoselectivity. Biocatalytic methods, such as using specific enzymes to resolve racemic mixtures or to perform enantioselective reactions, represent a green and efficient approach to obtaining chiral chromane amines.[1]

The choice of synthetic route depends on the desired substitution pattern, scalability, and the specific stereoisomer required.

Conceptual Workflow: Asymmetric Synthesis

Below is a generalized workflow illustrating the logic behind the asymmetric synthesis of chiral chromans, which are precursors to chiral chroman-4-amines.

Caption: Generalized workflow for the asymmetric synthesis of chiral chroman-4-amines.

A Spectrum of Biological Activities and Therapeutic Targets

The true value of the chiral chroman-4-amine scaffold lies in its ability to be tailored to interact with a wide range of biological targets. This versatility has led to its exploration in multiple therapeutic areas.

Neurodegenerative Disorders

Chroman-4-amines have been identified as potent inhibitors of key enzymes implicated in neurodegeneration, such as Alzheimer's disease.[1]

-

Monoamine Oxidase (MAO) Inhibition : MAO-A and MAO-B are enzymes that degrade neurotransmitters. Their inhibition can increase neurotransmitter levels, providing symptomatic relief. Certain chiral chromane amine derivatives show potent inhibitory activity against both MAO-A and MAO-B.[1]

-

Cholinesterase (AChE/BuChE) Inhibition : Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. This action increases levels of the neurotransmitter acetylcholine in the brain.

| Compound Class | Target Enzyme | Representative Activity | Reference |

| Propargylated Chromane Amines | MAO-A / MAO-B | Potent inhibition observed at low concentrations | [1] |

| Chromane Amine Derivatives | BuChE | Significant inhibitory activity demonstrated | [1] |

Oncology

The 4-amino group is a well-established pharmacophore in the design of kinase inhibitors, a major class of anticancer drugs.[17] The chroman framework provides a rigid scaffold to orient this key functional group and other substituents to achieve high potency and selectivity.[6][18]

-

Kinase Inhibition : Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.

-

Rho Kinase (ROCK) : ROCK inhibitors are being investigated for various diseases. A highly potent chiral chroman-based ROCK-II inhibitor has been developed through asymmetric synthesis, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.[5]

-

Sirtuin 2 (Sirt2) : Sirt2 is a deacetylating enzyme involved in cell cycle control and is a target in cancer therapy. Functionalized chroman-4-one derivatives have been developed as selective Sirt2 inhibitors, with some showing significant reduction in the proliferation of breast and lung cancer cells.[19]

-

Caption: Mechanism of action for chroman-based kinase inhibitors in cancer therapy.

Cardiovascular Disease

The same targets relevant to oncology can also be modulated for cardiovascular benefits.

-

ROCK Inhibition : As a downstream effector of RhoA, ROCK regulates smooth muscle contraction. Its inhibition can lead to vasodilation, making it a target for hypertension.[5]

-

Soluble Epoxide Hydrolase (sEH) Inhibition : Inhibition of sEH is a strategy to treat hypertension and atherosclerosis. Spirocyclic amine-derived chromanones have been described as potent and selective sEH inhibitors.[4]

Anti-inflammatory and Antioxidant Activities

The chroman scaffold itself, reminiscent of Vitamin E, imparts antioxidant properties.[16] Derivatives have shown significant anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[10][16]

Structure-Activity Relationship (SAR) and the Primacy of Stereochemistry

Systematic modification of the chroman-4-amine scaffold allows for the fine-tuning of its biological activity.

-

The C4 Chiral Center : This is the most critical feature. For the ROCK-II inhibitor chroman 1 , the (R)-enantiomer was found to be orders of magnitude more potent than the (S)-enantiomer, highlighting the exquisite stereochemical recognition by the kinase active site.[5] This difference arises because only one enantiomer can achieve the optimal three-dimensional orientation to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding pocket.

-

Substituents on the Aromatic Ring : Modifications to the benzene portion of the chroman ring can significantly impact activity. For example, a methoxy group at the 7th position has been shown to be important for potent blocking of TNF-α production.[10]

-

The Amine Group (N-substituents) : The nature of the substituent on the C4-amine can influence potency, selectivity, and pharmacokinetic properties. This position is often a key vector for exploring interactions with the solvent-exposed region of a binding pocket.

Caption: Key structural features of the chroman-4-amine scaffold for SAR studies.

Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Asymmetric Organocatalytic Synthesis of a Chiral Chroman

(Based on the squaramide-catalyzed domino reaction described by Xiaaibao et al.[13])

-

Materials : 2-hydroxynitrostyrene (1a, 0.2 mmol), trans-β-nitroolefin (2a, 0.24 mmol), squaramide organocatalyst (5 mol%), solvent (e.g., toluene, 2 mL), magnetic stirrer, reaction vial.

-

Catalyst Preparation : Ensure the chiral squaramide catalyst is of high purity and the correct enantiomeric form for the desired product stereochemistry.

-

Reaction Setup : To a clean, dry reaction vial, add 2-hydroxynitrostyrene (1a) and the solvent.

-

Initiation : Add the squaramide organocatalyst (5 mol%) to the solution and stir for 5 minutes at room temperature to ensure dissolution and pre-activation.

-

Addition of Reactant : Add the trans-β-nitroolefin (2a) to the reaction mixture.

-

Reaction Execution : Seal the vial and stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product using flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to isolate the pure chiral chroman product.

-

Validation : Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Protocol 2: In Vitro Rho Kinase (ROCK-II) Inhibition Assay

(A generalized fluorescence-based assay)

-

Materials : Recombinant human ROCK-II enzyme, fluorescently-labeled peptide substrate (e.g., LONG-S6-peptide), ATP, assay buffer (e.g., HEPES, MgCl₂, Brij-35), test compounds (chiral chroman-4-amines), positive control inhibitor (e.g., Y-27632), 384-well plates, plate reader.

-

Compound Preparation : Prepare a serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM).

-

Reaction Setup : In a 384-well plate, add 5 µL of assay buffer containing the ROCK-II enzyme to each well.

-

Inhibitor Addition : Add 100 nL of the serially diluted test compounds, controls, and DMSO (vehicle control) to the appropriate wells.

-

Incubation : Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in assay buffer.

-

Reaction Execution : Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction and measure the fluorescence intensity on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

Chiral chroman-4-amines represent a highly valuable and versatile scaffold in modern drug discovery. Their synthetic accessibility through robust asymmetric methods allows for the precise control of stereochemistry, which is the cornerstone of their potent and selective biological activity. The demonstrated efficacy against a range of targets in oncology, neurodegeneration, and cardiovascular disease underscores their therapeutic potential.

Future research should focus on expanding the chemical space around this privileged scaffold. The development of novel synthetic methodologies to access more complex and diverse derivatives will be crucial. Furthermore, a deeper understanding of the structural biology of chroman-4-amine-target interactions, aided by X-ray crystallography and computational modeling, will enable more rational, structure-based design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The journey from this versatile chemical entity to clinically successful therapeutics is a promising avenue for continued investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Asymmetric Synthesis of Chroman Derivatives with Bioactivity [manu56.magtech.com.cn]

- 12. innospk.com [innospk.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Chromane synthesis [organic-chemistry.org]

- 16. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Making sure you're not a bot! [gupea.ub.gu.se]

The Architecture of Bio-Potency: An In-depth Technical Guide to the Synthesis of Chroman Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a heterocyclic motif consisting of a benzene ring fused to a dihydropyran ring, stands as a privileged structure in the realm of medicinal chemistry.[1] Its prevalence in a wide array of natural products, such as tocopherols (Vitamin E) and flavonoids, underscores its fundamental role in biological systems.[1] The synthetic versatility of the chroman core, particularly its oxidized counterpart, chroman-4-one, has solidified its position as a critical building block in the development of novel therapeutics.[1][2] Chroman derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a focal point of intensive research in drug discovery.[3][4][5]

This technical guide provides a comprehensive overview of the core synthetic strategies employed to construct the chroman framework. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings and strategic considerations that guide the synthesis of these vital scaffolds, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

I. Foundational Strategies: Building the Core Chroman Ring System

The construction of the chroman skeleton is often achieved through intramolecular cyclization reactions. A classic and robust approach involves the Friedel-Crafts acylation of a phenol with a suitable three-carbon synthon, followed by an intramolecular ring-closing reaction.

A. Friedel-Crafts Acylation and Intramolecular Cyclization

A widely utilized method for synthesizing the chroman-4-one core begins with a phenol and a β-halopropionic acid or its equivalent.[1] The initial Friedel-Crafts acylation, typically catalyzed by a Lewis acid, introduces the propionyl side chain onto the aromatic ring. Subsequent intramolecular Williamson ether synthesis or a related cyclization reaction then forms the dihydropyran ring.

Causality Behind Experimental Choices: The choice of the phenol starting material dictates the substitution pattern on the aromatic portion of the final chroman. The selection of the acylating agent and the reaction conditions for the Friedel-Crafts reaction are critical to control regioselectivity, especially with polysubstituted phenols. The subsequent cyclization is often base-mediated, and the choice of base and solvent can significantly impact the reaction efficiency and yield.

Diagram of the General Friedel-Crafts Acylation and Cyclization Pathway:

Caption: General pathway for chroman-4-one synthesis via Friedel-Crafts acylation and intramolecular cyclization.

II. Modern Synthetic Marvels: Domino and Cascade Reactions

To enhance synthetic efficiency and atom economy, domino and cascade reactions have emerged as powerful tools for the construction of complex molecular architectures from simple starting materials in a single operation.[6][7] These strategies are particularly well-suited for the stereoselective synthesis of highly functionalized chroman derivatives.

A. Organocatalytic Domino Reactions for Asymmetric Synthesis

A significant advancement in chroman synthesis has been the development of organocatalytic domino reactions that allow for the creation of multiple stereocenters with high levels of control.[6][8][9] A prominent example is the Michael/hemiacetalization cascade.

Mechanistic Insight: This reaction typically involves the conjugate addition of an enolizable aldehyde to a 2-(2-nitrovinyl)phenol, catalyzed by a chiral amine catalyst (e.g., a cinchona alkaloid derivative).[6][8] The initial Michael addition forms a new carbon-carbon bond and sets the first stereocenter. The resulting intermediate then undergoes an intramolecular hemiacetalization, forming the dihydropyran ring and establishing the second stereocenter. Subsequent oxidation or dehydroxylation can then lead to functionalized chroman-2-ones or chromanes, respectively.[6][8]

Diagram of the Organocatalytic Domino Michael/Hemiacetalization Reaction:

Caption: Organocatalytic domino reaction for the stereoselective synthesis of chroman derivatives.

Experimental Protocol: Representative Organocatalytic Synthesis of a Chroman-2-one Derivative [8]

-

To a vial, add the chiral organocatalyst (e.g., a modularly designed organocatalyst self-assembled from a cinchona alkaloid derivative and an amino acid, 10.0 mol%).

-

Add dry toluene (1.0 mL) and stir the mixture at room temperature for 15 minutes.

-

Add the aliphatic aldehyde (1.2 equiv.) and stir for an additional 5 minutes.

-

Add the (E)-2-(2-nitrovinyl)phenol (1.0 equiv.).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude hemiacetal intermediate is then subjected to oxidation (e.g., using Pyridinium chlorochromate - PCC) to yield the corresponding chroman-2-one.

-

Purify the final product by column chromatography on silica gel.

B. Oxa-Michael-Nitro-Michael Domino Reaction

Another elegant approach for the asymmetric synthesis of polysubstituted chiral chromans is the oxa-Michael-nitro-Michael domino reaction.[10][11] This strategy utilizes 2-hydroxynitrostyrenes and trans-β-nitroolefins as starting materials.

Mechanistic Rationale: A squaramide-based organocatalyst is often employed to activate the substrates through hydrogen bonding.[10][11] The reaction is initiated by an oxa-Michael addition of the phenolic hydroxyl group to the nitroolefin. This is followed by an intramolecular nitro-Michael addition, which closes the dihydropyran ring and generates a highly functionalized chroman with multiple contiguous stereocenters. This method has proven effective for creating chromans with excellent enantioselectivities and diastereoselectivities.[10]

III. The Rise of Photocatalysis in Chroman Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering green and efficient pathways for the construction of complex molecules.[12][13][14] This technology has been successfully applied to the synthesis of chroman scaffolds, often proceeding through radical-mediated pathways.

A. Radical-Initiated Cascade Cyclization

Photocatalytic radical-initiated cascade cyclizations provide a versatile route to functionalized chroman-4-ones.[14][15][16] A common strategy involves the use of o-(allyloxy)arylaldehydes as starting materials.

Underlying Principle: In the presence of a suitable photocatalyst and a radical initiator, an acyl radical can be generated. This radical then adds to the alkene moiety of the o-(allyloxy)arylaldehyde. The resulting radical intermediate undergoes a 6-exo-trig cyclization onto the aromatic ring, followed by rearomatization to afford the chroman-4-one skeleton. This method is attractive due to its mild reaction conditions and high functional group tolerance.[14]

Diagram of the Photocatalytic Radical Cascade Cyclization:

Caption: General mechanism for the photocatalytic synthesis of chroman-4-ones via radical cascade cyclization.

IV. Transition Metal-Catalyzed Approaches

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of chroman scaffolds, enabling transformations that are often difficult to achieve through other means.[17][18][19]

A. C-H Activation Strategies

Direct C-H activation has revolutionized synthetic chemistry by providing a more atom- and step-economical approach to bond formation.[20][21] In the context of chroman synthesis, transition metal-catalyzed C-H activation can be employed to construct the heterocyclic ring. For instance, a palladium-catalyzed tandem Heck/Suzuki-coupling reaction has been developed for the enantioselective dicarbofunctionalization of unactivated alkenes, leading to chiral chromans.[17]

B. Palladium-Catalyzed Domino Reactions

Palladium-catalyzed domino reactions have been successfully utilized to construct highly substituted chromans from carbohydrate-derived starting materials.[22] This approach involves a sequence of oxidative addition, carbopalladation steps, and a final cyclization to form the chroman ring system. This strategy allows for the synthesis of a diverse library of chroman derivatives with a high degree of stereochemical complexity.[22]

Summary of Synthetic Strategies

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Friedel-Crafts Acylation & Cyclization | Classic, two-step process. | Readily available starting materials, reliable for simple chroman-4-ones. | Limited scope for complex substitution, often requires harsh conditions. |

| Organocatalytic Domino Reactions | Asymmetric synthesis, cascade process. | High stereoselectivity, mild reaction conditions, atom economical. | Catalyst sensitivity, may require optimization for different substrates.[6][10] |

| Photocatalytic Radical Cyclization | Visible-light mediated, radical pathway. | Green and sustainable, high functional group tolerance, mild conditions.[12][14] | May require specific photocatalysts and additives, potential for side reactions. |

| Transition Metal-Catalyzed Reactions | C-H activation, domino processes. | High efficiency, novel bond formations, access to complex structures.[17][22] | Catalyst cost and toxicity, may require inert atmosphere. |

Conclusion

The synthesis of the chroman scaffold is a dynamic and evolving field, driven by the continual demand for novel therapeutic agents. From classical cyclization methods to modern organocatalytic, photocatalytic, and transition metal-catalyzed strategies, the synthetic chemist's toolbox for accessing this privileged structure has expanded significantly. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical complexity, and the overarching goals of efficiency and sustainability. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the ability to construct increasingly complex and diverse chroman-based molecules will undoubtedly continue to accelerate the pace of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rjptonline.org [rjptonline.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]

- 8. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Frontiers | Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Recent advances and perspectives in manganese-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]

- 21. chem.rutgers.edu [chem.rutgers.edu]

- 22. researchgate.net [researchgate.net]

Safety and handling of (S)-Chroman-4-amine hydrochloride

An In-depth Technical Guide to the Safe Handling and Use of (S)-Chroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a key building block, its chroman scaffold is a privileged structure found in a variety of biologically active molecules, including those with anticancer and antiepileptic properties.[3][4] The amine functionality at the 4-position serves as a critical handle for synthetic modifications, making it a valuable intermediate for creating diverse chemical libraries.[4] This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and associated hazards, to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

| Hazard Code | GHS Hazard Statement | Implications for Laboratory Handling |

| H302 | Harmful if swallowed.[5][6] | Ingestion can lead to adverse health effects. Accidental ingestion is a primary risk that must be mitigated through strict hygiene protocols. |

| H315 | Causes skin irritation.[5][6] | Direct contact with the skin can cause local inflammation, redness, and discomfort. This necessitates the use of appropriate protective gloves and clothing. |

| H319 | Causes serious eye irritation.[5][6] | The compound can cause significant irritation and potential damage upon contact with the eyes. This underscores the mandatory use of eye protection. |

| H335 | May cause respiratory irritation.[5][6] | Inhalation of the dust or aerosol can irritate the respiratory tract, leading to coughing and discomfort. Handling should occur in well-ventilated areas or in a fume hood. |

The signal word associated with these hazards is "Warning".[1]

The Chemical Rationale Behind the Hazards

The hazardous nature of this compound stems from its chemical structure. As an amine hydrochloride salt, it is an acidic and water-soluble solid. The irritant properties are typical of many amine salts, which can react with moisture on the skin, in the eyes, or in the respiratory tract to release small amounts of hydrochloric acid, leading to irritation. The primary amine group itself can also interact with biological macromolecules, contributing to the observed toxicity and irritation.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[7][8]

-

Containment: Use of a glove box or other containment strategies may be appropriate for larger quantities or when performing operations that could generate significant dust.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent contact through all potential routes of exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7][8] A face shield should also be worn when there is a significant risk of splashing.[9]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves at all times when handling the compound.[7][10] Gloves should be inspected for tears or holes before use and disposed of properly after handling.[8]

-

Lab Coat: A full-length laboratory coat with long sleeves is required to protect street clothes and skin from contamination.[7][8]

-

-

Respiratory Protection: If handling large quantities or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.[9]

Hygiene Practices

Strict personal hygiene practices are essential to prevent accidental ingestion or cross-contamination.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][11]

-

Do not eat, drink, or apply cosmetics in areas where this chemical is handled.[8][11]

Storage and Disposal

Proper storage and disposal are crucial for maintaining the stability of the compound and ensuring environmental safety.

Storage

-

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [10]

-

The recommended storage temperature is typically between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[10] The amine hydrochloride can react with strong bases to liberate the free amine, which may be more volatile and have different reactivity.

Disposal

-

Chemical waste should be disposed of in accordance with local, state, and federal regulations.[7]

-

Dispose of the compound and any contaminated materials in a designated hazardous waste container.[7] Do not pour down the drain.[11]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Experimental Protocol: N-Acylation of this compound

This representative protocol illustrates the integration of safety and handling procedures in a typical synthetic application.

Objective

To perform an N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Workflow Diagram

Caption: Workflow for the N-acylation of this compound.

Step-by-Step Methodology

-

Preparation:

-

Causality: The hydrochloride salt is not nucleophilic enough for acylation. A base is required to deprotonate the ammonium salt to the free amine. A non-nucleophilic base like triethylamine is chosen to avoid competing reactions.

-

Procedure: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar. Weigh the this compound and add it to the flask.

-

-

Reaction Setup:

-

Causality: Anhydrous solvent is used to prevent hydrolysis of the acyl chloride. The reaction is cooled to control the initial exotherm of the acylation.

-

Procedure: Add an anhydrous solvent (e.g., dichloromethane) to the flask. Add a suitable non-nucleophilic base (e.g., triethylamine, 2.2 equivalents). Cool the mixture to 0°C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise via syringe.

-

-

Reaction Monitoring:

-

Causality: Thin-layer chromatography (TLC) is used to monitor the consumption of the starting material and the formation of the product.

-

Procedure: Allow the reaction to warm to room temperature and stir until TLC indicates the reaction is complete.

-

-

Work-up and Purification:

-

Causality: The work-up procedure is designed to remove the base hydrochloride salt and any remaining reagents.

-

Procedure: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Conclusion

This compound is a valuable reagent in chemical synthesis, particularly in the development of new therapeutic agents. Its safe and effective use hinges on a comprehensive understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and adherence to established protocols for handling, storage, and disposal. By integrating these principles into all laboratory operations, researchers can mitigate risks and advance their scientific objectives in a safe and responsible manner.

References

- 1. This compound CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1035093-81-2|this compound|BLD Pharm [bldpharm.com]

- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. artsci.usu.edu [artsci.usu.edu]

A Technical Guide to the Spectroscopic Characterization of (S)-Chroman-4-amine

Introduction

(S)-Chroman-4-amine is a chiral building block of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, fused-ring system and stereochemically defined amine group make it a valuable scaffold for synthesizing biologically active compounds, particularly those targeting the central nervous system.[1] The precise three-dimensional arrangement of atoms, or stereochemistry, is often critical to a molecule's pharmacological activity. Consequently, unambiguous confirmation of the structure and stereochemistry of (S)-Chroman-4-amine is a prerequisite for its use in any research or development setting.